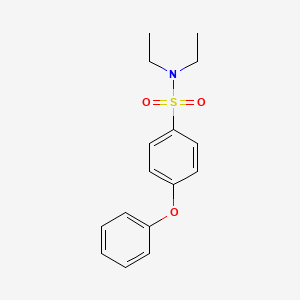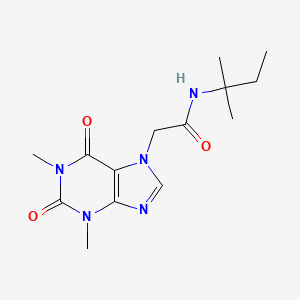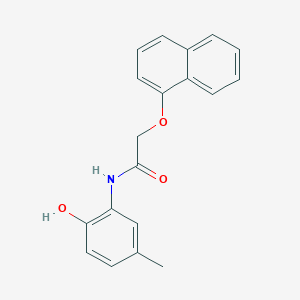
2-chloro-5-methylphenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-methylphenyl 3,4,5-trimethoxybenzoate, commonly known as TFMPP, is a synthetic compound that belongs to the family of phenylalkylamines. TFMPP is a psychoactive drug that has been used in scientific research to study the mechanisms of action and physiological effects of psychoactive compounds.
Mécanisme D'action
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. This binding leads to the activation of these receptors, which in turn leads to changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. The exact mechanism of action of TFMPP is still not fully understood, but it is believed to involve the modulation of the activity of the prefrontal cortex, amygdala, and hippocampus.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. These effects include changes in mood, cognition, and behavior. TFMPP has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to changes in mood and behavior. TFMPP has also been shown to affect the activity of the prefrontal cortex, amygdala, and hippocampus, leading to changes in cognition and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments. It is a well-studied compound that has been used in numerous scientific studies. TFMPP is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, TFMPP also has several limitations. It is a psychoactive compound that can have significant effects on mood and behavior, making it difficult to control for these variables in lab experiments. TFMPP is also a partial agonist, which can make it difficult to interpret the results of experiments that involve the manipulation of serotonin receptor activity.
Orientations Futures
There are several future directions for research on TFMPP. One area of research is the development of new compounds that target the 5-HT2A and 5-HT2C receptors with greater specificity and efficacy. Another area of research is the investigation of the long-term effects of TFMPP on the brain and behavior. Finally, research on the use of TFMPP in the treatment of psychiatric disorders such as depression and anxiety is also an important area of future research.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of psychoactive compounds. TFMPP is a serotonin receptor agonist that binds to the 5-HT2A and 5-HT2C receptors in the brain, leading to changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. TFMPP has several advantages for use in lab experiments, including its well-studied nature and ease of synthesis and purification. However, TFMPP also has several limitations, including its psychoactive nature and partial agonist activity. Future research on TFMPP should focus on the development of new compounds, investigation of long-term effects, and use in the treatment of psychiatric disorders.
Méthodes De Synthèse
TFMPP can be synthesized through a multistep process that involves the reaction of 2-chloro-5-methylphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain TFMPP in its pure form.
Applications De Recherche Scientifique
TFMPP has been widely used in scientific research to study the mechanisms of action and physiological effects of psychoactive compounds. TFMPP is a serotonin receptor agonist that binds to the 5-HT2A and 5-HT2C receptors in the brain. This binding activates these receptors, leading to changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. TFMPP has been used in studies to investigate the effects of serotonin receptor activation on mood, cognition, and behavior.
Propriétés
IUPAC Name |
(2-chloro-5-methylphenyl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5/c1-10-5-6-12(18)13(7-10)23-17(19)11-8-14(20-2)16(22-4)15(9-11)21-3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDWADABZDOAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylphenyl 3,4,5-trimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)
![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
